molecular formula C14H25NO4 B13548946 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid CAS No. 1552973-47-3

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid

Cat. No.: B13548946
CAS No.: 1552973-47-3
M. Wt: 271.35 g/mol
InChI Key: VMRROZMRYSWMBH-UHFFFAOYSA-N
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Description

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a cycloheptane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino site.

Preparation Methods

The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid typically involves the reaction of cycloheptane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar compounds to 1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid include:

The uniqueness of this compound lies in its seven-membered ring structure, which can influence its conformational flexibility and reactivity compared to its smaller ring analogs.

Properties

CAS No.

1552973-47-3

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cycloheptane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

VMRROZMRYSWMBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCCC1)C(=O)O

Origin of Product

United States

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